molecular formula C15H11FO4 B567416 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid CAS No. 1345472-27-6

5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid

Cat. No.: B567416
CAS No.: 1345472-27-6
M. Wt: 274.247
InChI Key: VGYUEFJQGUTBNZ-UHFFFAOYSA-N
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Description

5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid (CAS: 1345472-27-6) is a fluorinated benzoic acid derivative characterized by a fluorine atom at the 2-position of the benzoic acid ring and a 4-(carboxymethyl)phenyl substituent at the 5-position. This structure combines aromatic fluorination with a bifunctional carboxymethyl group, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves multi-step organic reactions, including esterification, coupling, and deprotection steps, as exemplified in related fluorobenzoic acid syntheses .

Properties

IUPAC Name

5-[4-(carboxymethyl)phenyl]-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c16-13-6-5-11(8-12(13)15(19)20)10-3-1-9(2-4-10)7-14(17)18/h1-6,8H,7H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYUEFJQGUTBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CC(=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718581
Record name 4'-(Carboxymethyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1345472-27-6
Record name 4'-(Carboxymethyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Chemistry

In chemistry, 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid is primarily used as a building block in the synthesis of more complex organic molecules. It can participate in reactions such as the Suzuki–Miyaura coupling, which is crucial for forming carbon-carbon bonds in organic synthesis.

Biology

This compound has been studied for its interactions with biological macromolecules. Its ability to form metal complexes may enhance its biological activity, making it useful in studies related to enzyme inhibition and receptor modulation.

Research indicates potential biological activities of this compound:

  • Antibacterial Activity : It has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies using the disc diffusion method demonstrated significant antibacterial properties .
  • Anticancer Properties : Similar compounds have been noted for their ability to induce apoptosis in cancer cell lines. The presence of the carboxymethyl group enhances solubility and may facilitate better absorption and bioavailability for therapeutic applications.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are critical in inflammatory responses.

Medical Applications

In medicinal chemistry, this compound serves as a reference standard in pharmaceutical testing and development. Its structural modifications have been linked to enhanced biological activities, making it a candidate for drug development targeting various diseases, including bacterial infections and cancer .

Case Studies

  • Antibacterial Evaluation : A study evaluated the antibacterial activity of derivatives similar to this compound against multiple strains of bacteria. The results indicated that certain structural modifications could significantly enhance antibacterial efficacy compared to standard antibiotics like ampicillin .
  • Cholinesterase Inhibition : Another study assessed the cholinesterase inhibitory activity of this compound. The findings suggested moderate inhibition compared to known inhibitors such as physostigmine, indicating potential therapeutic applications for neurodegenerative diseases like Alzheimer's.

Data Table: Biological Activities of this compound

Activity Type Target Outcome Reference
AntibacterialStaphylococcus aureusSignificant inhibition
AntibacterialEscherichia coliEffective against multiple strains
Cholinesterase InhibitionNeurodegenerative diseasesModerate inhibition observed
AnticancerProstate cancer cellsInduced apoptosis through structural changes

Mechanism of Action

The mechanism of action for 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid is not well-documented. like other aromatic carboxylic acids, it likely interacts with biological targets through hydrogen bonding and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity for various molecular targets .

Comparison with Similar Compounds

5-[4-(Dimethylcarbamoyl)phenyl]-2-fluorobenzoic Acid (CAS: 1261915-54-1)

  • Structural Difference : Replaces the carboxymethyl group with a dimethylcarbamoyl moiety.
  • Impact: Reduced hydrophilicity due to the absence of a free carboxylic acid.
  • Applications : Used in kinase inhibitor development, where the carbamoyl group may participate in hydrogen bonding .

5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoic Acid

  • Structural Difference : Introduces a 3-fluoro substituent alongside an ethylcarbamoyl group.
  • Impact :
    • Increased electronegativity and steric hindrance compared to the parent compound.
    • Altered metabolic stability due to fluorine’s electron-withdrawing effects .

Positional Isomerism

3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic Acid (CAS: 1375068-90-8)

  • Structural Difference : The fluorine and carboxymethylphenyl groups are swapped (fluorine at 5-position , carboxymethylphenyl at 3-position ).
  • Impact: Altered electronic distribution, affecting acidity (pKa) and solubility.

5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic Acid (CAS: 1375068-82-8)

  • Structural Difference : The carboxymethylphenyl group is at the 3-position instead of the 4-position .
  • Impact :
    • Distorted geometry may reduce binding affinity to planar targets like enzyme active sites.
    • Lower synthetic yield due to steric challenges in coupling reactions .

Functional Group Modifications

4-(1-Carboxyethyl)-2-fluorobenzoic Acid

  • Structural Difference : Replaces the carboxymethylphenyl group with a carboxyethyl chain.
  • Impact :
    • Increased flexibility, enabling interactions with hydrophobic pockets in enzymes.
    • Persistence in environmental biodegradation studies due to reduced steric hindrance .

4′-Fluoro-4-hydroxybiphenyl-3-carboxylic Acid (5-(4-Fluorophenyl)-2-hydroxybenzoic Acid)

  • Structural Difference : Substitutes the carboxymethylphenyl group with a 4-fluorophenyl moiety and introduces a hydroxyl group.
  • Impact :
    • Enhanced hydrogen-bonding capacity but reduced acidity compared to the parent compound.
    • Applications in anti-inflammatory drug analogs due to salicylate-like properties .

Physicochemical Comparison

Property 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic Acid 5-[4-(Dimethylcarbamoyl)phenyl]-2-fluorobenzoic Acid 4-(1-Carboxyethyl)-2-fluorobenzoic Acid
Molecular Weight (g/mol) 316.27 331.30 226.18
LogP ~1.8 (estimated) ~2.5 ~0.9
Water Solubility Moderate (due to carboxylic acids) Low (carbamoyl group reduces polarity) High
pKa ~2.9 (carboxylic acid) ~3.5 (carboxylic acid) ~2.7

Biological Activity

5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C15H13O2F
  • Molecular Weight : 256.26 g/mol

This structure features a fluorobenzoic acid moiety with a carboxymethyl group, which may influence its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The presence of the carboxymethyl group enhances its solubility in aqueous environments, potentially facilitating better absorption and bioavailability.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, similar to other benzoic acid derivatives which have been shown to exhibit cholinesterase inhibitory activity .
  • Receptor Modulation : Interaction with specific receptors could lead to altered signaling pathways, impacting cellular responses.

Anticancer Properties

Research indicates that compounds similar to this compound have demonstrated significant anticancer properties. For instance, studies have shown that benzoic acid derivatives can induce apoptosis in cancer cell lines through various mechanisms such as oxidative stress induction and modulation of cell cycle regulators .

Anti-inflammatory Effects

There is evidence suggesting that this compound may possess anti-inflammatory properties. Similar compounds have been reported to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), which are crucial in the inflammatory response .

Case Studies and Research Findings

  • In Vitro Studies : A study investigating the effects of benzoic acid derivatives on cancer cell lines revealed that certain structural modifications led to enhanced cytotoxicity against prostate cancer cells. The results indicated that compounds with similar structures could inhibit cell proliferation effectively .
  • Cholinesterase Inhibition : In a comparative study of various compounds, this compound was evaluated for its cholinesterase inhibitory activity. The findings suggested moderate inhibition compared to standard inhibitors like physostigmine, indicating potential as a therapeutic agent for conditions such as Alzheimer's disease .

Data Table: Biological Activities of this compound

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits COX enzymes
Cholinesterase InhibitionModerate activity compared to standards

Q & A

Q. What are the optimal synthetic routes for 5-[4-(Carboxymethyl)phenyl]-2-fluorobenzoic acid, and how can purity be ensured?

Methodological Answer: The synthesis of fluorinated benzoic acid derivatives often involves multi-step coupling reactions and hydrolysis. A representative approach includes:

  • Step 1 : Coupling of a boronic acid derivative (e.g., 4-carboxy-3-fluorophenylboronic acid) with a halogenated precursor under Suzuki-Miyaura conditions. This requires palladium catalysts and inert atmospheres to achieve high yields .
  • Step 2 : Hydrolysis of ester intermediates using NaOH in aqueous methanol, followed by acidification (e.g., citric acid) to precipitate the carboxylic acid product. Purification via ethyl acetate extraction and drying with MgSO₄ ensures high purity .
  • Quality Control : Purity (>95%) is confirmed via HPLC and ¹H NMR, as demonstrated in analogous syntheses of fluorobenzoic acids .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Structural Confirmation : ¹H NMR (400 MHz, methanol-d₄) identifies aromatic protons and carboxymethyl groups. For example, a dd signal at δ7.77 ppm corresponds to fluorine-coupled protons in the benzoic acid moiety . Mass spectrometry (MS) provides molecular ion verification (e.g., [M+H]+ at m/z 293.1) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient resolves impurities. Purity thresholds >98% are typical for research-grade material .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software aid in the structural elucidation of this compound?

Methodological Answer:

  • Crystallization : Grow single crystals via vapor diffusion using ethanol/water mixtures. Fluorine atoms enhance crystal stability due to strong intermolecular interactions .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data. SHELXD solves the phase problem via dual-space recycling, while SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks .
  • Validation : Check for R-factor convergence (<0.05) and validate geometry using PLATON. Fluorine positional parameters should align with DFT-calculated bond lengths .

Q. What computational methods are recommended to predict the biological activity of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with the SMILES string C1=CC(=CC=C1C(=O)O)C2=CC(=C(C=C2)F)C(=O)O (PubChem: 46312333) to model interactions with enzymes like cyclooxygenase-2 (COX-2). Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets .
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and fluorine atom count. Validate against bioactivity data from structurally similar compounds (e.g., 4-fluoro-2-(3-methylphenyl)benzoic acid) .

Q. How can researchers address discrepancies in reported synthetic yields and optimize reaction conditions?

Methodological Answer:

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., temperature, catalyst loading). For example, a 23 factorial design can identify interactions between solvent polarity and reaction time .
  • Contradiction Resolution : Compare yields from microwave-assisted synthesis (e.g., 79% in 12 hours ) vs. traditional heating (40% in 24 hours ). Statistical analysis (ANOVA) confirms significance of heating methods.

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